N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a cyano group, a piperazine ring, and a cyclopropane moiety, making it an interesting subject for chemical research and potential pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide typically involves multiple steps:
Formation of the Cyano Intermediate: The initial step often involves the alkylation of a suitable precursor to introduce the cyano group. This can be achieved using reagents such as sodium cyanide or potassium cyanide under basic conditions.
Piperazine Acylation: The piperazine ring is then acylated using cyclopropanecarbonyl chloride in the presence of a base like triethylamine to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the piperazine ring, using reagents like sodium methoxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and piperazine ring are key functional groups that can engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethylpiperazin-1-yl)acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-(4-benzylpiperazin-1-yl)acetamide
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles compared to similar compounds.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(cyclopropanecarbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12(2)16(3,11-17)18-14(21)10-19-6-8-20(9-7-19)15(22)13-4-5-13/h12-13H,4-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRPVZUVBHFVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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